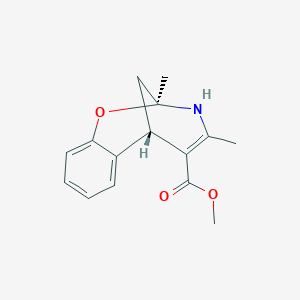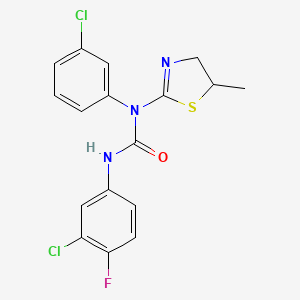![molecular formula C21H23NO5 B11478034 7,10-dimethoxy-6-(2-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B11478034.png)
7,10-dimethoxy-6-(2-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,10-dimethoxy-6-(2-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a nitrophenyl group and methoxy substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-dimethoxy-6-(2-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene typically involves multi-step organic reactions. One common method includes the condensation of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyanoacetamides in the presence of piperidine . This reaction forms novel 8-substituted-7-hydroxy coumarin derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7,10-dimethoxy-6-(2-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
7,10-dimethoxy-6-(2-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,10-dimethoxy-6-(2-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitrophenyl group can participate in electron transfer reactions, while the methoxy groups can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-(2-phenylethyl)chromone: A natural product with similar structural features.
N1-[6,7-Dimethoxy-2-(4-nitrophenyl)quinazolin-4-yl]-N2,N2-diethylpropane-1,2-diamine: A synthetic compound with comparable biological activities.
Uniqueness
7,10-dimethoxy-6-(2-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
7,10-dimethoxy-6-(2-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene |
InChI |
InChI=1S/C21H23NO5/c1-25-17-11-12-18(26-2)20-19(17)14-8-4-6-10-16(14)27-21(20)13-7-3-5-9-15(13)22(23)24/h3,5,7,9,11-12,14,16,21H,4,6,8,10H2,1-2H3 |
InChI Key |
ZIAKEACEGLRLJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3CCCCC3OC(C2=C(C=C1)OC)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline](/img/structure/B11477956.png)
![2-(3-bromophenyl)-1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazole](/img/structure/B11477963.png)

![1-methyl-4-(4-methylphenyl)-6-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11477973.png)
![5-Oxo-3-phenyl-7-[2-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11477986.png)

![N-(4-methoxyphenyl)-2-(2-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-imidazol-1-yl)benzamide](/img/structure/B11477994.png)
![4-(1,3-benzodioxol-5-yl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11477998.png)
![3-Amino-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11478006.png)
![2-amino-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11478020.png)
![1-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine](/img/structure/B11478026.png)
![3-(4-Fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478029.png)
![Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11478037.png)
![7-[4-(2-Amino-2-oxoethoxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478048.png)
